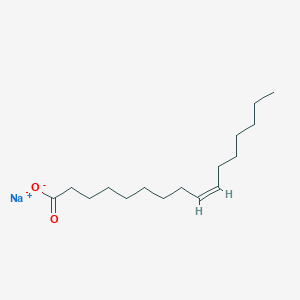
Palmitoléate de sodium
Vue d'ensemble
Description
L’acide palmitoléique (sel de sodium) est la forme sel de sodium de l’acide palmitoléique, un acide gras monoinsaturé oméga-7Il est un composant rare des graisses et se trouve généralement dans les glycérides du tissu adipeux humain . L’acide palmitoléique est biosynthétisé à partir de l’acide palmitique par l’action de l’enzyme stéaroyl-CoA désaturase-1 .
Applications De Recherche Scientifique
Palmitoleic Acid (sodium salt) has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its role in cellular metabolism and signaling pathways.
Medicine: Investigated for its potential anti-inflammatory and insulin-sensitizing effects.
Industry: Used in the formulation of cosmetics and skincare products due to its moisturizing properties.
Mécanisme D'action
L’acide palmitoléique (sel de sodium) exerce ses effets par le biais de diverses cibles moléculaires et voies :
Action anti-inflammatoire : Il module l’expression des cytokines inflammatoires telles que le TNF-α, l’IL-1β et l’IL-6, réduisant ainsi l’inflammation.
Sensibilité à l’insuline : Il améliore la sensibilité à l’insuline dans le foie et les muscles squelettiques en activant le PPAR-alpha.
Cicatrisation des plaies : Il accélère la cicatrisation des plaies en favorisant la formation de tissu de granulation et le remodelage.
Composés similaires:
Acide sapiénique : Un autre acide gras monoinsaturé oméga-7 avec des propriétés similaires mais une isomérie de position différente.
Acide hypogéique : Un isomère de position de l’acide palmitoléique produit à partir de la β-oxydation partielle de l’acide oléique.
Unicité : L’acide palmitoléique (sel de sodium) est unique en raison de ses propriétés anti-inflammatoires et d’augmentation de la sensibilité à l’insuline spécifiques, qui ne sont pas aussi prononcées dans d’autres composés similaires. Son rôle dans la cicatrisation des plaies et la santé de la peau le distingue également des autres acides gras .
Analyse Biochimique
Biochemical Properties
Sodium palmitoleate interacts with various enzymes, proteins, and other biomolecules. It has been shown to enhance lipogenesis, cellular steatosis in various cell lines , and increase oxygen consumption, fatty acid oxidation, and ATP content in white adipocytes . These interactions significantly influence the biochemical reactions in which sodium palmitoleate is involved .
Cellular Effects
Sodium palmitoleate has diverse effects on various types of cells and cellular processes. It has been shown to increase insulin sensitivity in muscle, β cell proliferation, prevent endoplasmic reticulum stress, and lipogenic activity in white adipocytes . It also influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, sodium palmitoleate exerts its effects through various mechanisms. It has been found to decrease intracellular gentamicin contents, abolish gentamicin-induced accumulation of reactive oxygen species, indicating involvement of gentamicin metabolism and redox homeostasis in sodium palmitoleate-promoted gentamicin resistance in E. coli .
Temporal Effects in Laboratory Settings
Over time in laboratory settings, sodium palmitoleate has been observed to enhance energy expenditure in adipocytes through TAG/FA cycle stimulation, FA oxidation, oxygen consumption, and increased protein expression of subunits representing complex II, III, and V of the mitochondrial electron transport chain .
Metabolic Pathways
Sodium palmitoleate is involved in various metabolic pathways. It plays a role in fatty acid metabolism and glycerolipid metabolism . It also interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels .
Transport and Distribution
Sodium palmitoleate is transported and distributed within cells and tissues. It has been found that exogenous sodium palmitoleate mediates lipid composition and distribution in the cell membrane, enhances lipid unsaturation and membrane fluidity, and maintains cellular morphology, surface roughness, and integrity .
Subcellular Localization
The attachment of palmitoyl groups is known to alter the membrane affinity of the substrate protein, changing its subcellular localization, stability, and protein-protein interactions .
Méthodes De Préparation
Voies de synthèse et conditions de réaction : L’acide palmitoléique (sel de sodium) peut être synthétisé par neutralisation de l’acide palmitoléique avec de l’hydroxyde de sodium. La réaction implique la dissolution de l’acide palmitoléique dans un solvant approprié, tel que l’éthanol, puis l’ajout d’une quantité équimolaire d’hydroxyde de sodium. Le mélange est agité jusqu’à ce que la réaction soit terminée, ce qui entraîne la formation d’acide palmitoléique (sel de sodium).
Méthodes de production industrielle : La production industrielle de l’acide palmitoléique (sel de sodium) implique souvent l’extraction de l’acide palmitoléique à partir de sources naturelles telles que l’huile de pulpe d’argousier. L’acide palmitoléique extrait est ensuite soumis à un processus de cristallisation en deux étapes de solvant et de distillation moléculaire pour atteindre une pureté élevée . L’acide palmitoléique purifié est ensuite neutralisé avec de l’hydroxyde de sodium pour produire de l’acide palmitoléique (sel de sodium).
Types de réactions:
Oxydation : L’acide palmitoléique (sel de sodium) peut subir des réactions d’oxydation, conduisant à la formation de divers produits d’oxydation.
Réduction : Il peut être réduit pour former des acides gras saturés.
Substitution : Il peut participer à des réactions de substitution où les atomes d’hydrogène de la molécule sont remplacés par d’autres atomes ou groupes.
Réactifs et conditions courantes:
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d’hydrogène.
Réduction : Les agents réducteurs courants comprennent l’hydrogène gazeux en présence d’un catalyseur tel que le palladium.
Substitution : Différents réactifs peuvent être utilisés en fonction de la substitution souhaitée, tels que les halogènes pour les réactions d’halogénation.
Principaux produits formés:
Oxydation : Formation d’hydroperoxydes et d’autres produits d’oxydation.
Réduction : Formation d’acide palmitique.
Substitution : Formation de dérivés halogénés et d’autres produits substitués.
4. Applications de la recherche scientifique
L’acide palmitoléique (sel de sodium) a une large gamme d’applications dans la recherche scientifique :
Chimie : Utilisé comme réactif en synthèse organique et comme étalon en chimie analytique.
Biologie : Étudié pour son rôle dans le métabolisme cellulaire et les voies de signalisation.
Médecine : Investigué pour ses effets anti-inflammatoires et d’augmentation de la sensibilité à l’insuline potentiels.
Industrie : Utilisé dans la formulation de cosmétiques et de produits de soins de la peau en raison de ses propriétés hydratantes.
Comparaison Avec Des Composés Similaires
Sapienic Acid: Another omega-7 monounsaturated fatty acid with similar properties but different positional isomerism.
Hypogeic Acid: A positional isomer of palmitoleic acid produced from the partial β-oxidation of oleic acid.
Uniqueness: Palmitoleic Acid (sodium salt) is unique due to its specific anti-inflammatory and insulin-sensitizing properties, which are not as pronounced in other similar compounds. Its role in wound healing and skin health also sets it apart from other fatty acids .
Propriétés
IUPAC Name |
sodium;(Z)-hexadec-9-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H30O2.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18;/h7-8H,2-6,9-15H2,1H3,(H,17,18);/q;+1/p-1/b8-7-; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQADNICIQOBXGR-CFYXSCKTSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC=CCCCCCCCC(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC/C=C\CCCCCCCC(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H29NaO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901016441 | |
| Record name | sodium (Z)-hexadec-9-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901016441 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6610-24-8 | |
| Record name | Sodium palmitoleate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006610248 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | sodium (Z)-hexadec-9-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901016441 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sodium (Z)-hexadec-9-enoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.875 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SODIUM PALMITOLEATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9KXN90LI9Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the key advantages of incorporating sodium palmitoleate into soap formulations?
A1: Sodium palmitoleate, often combined with other fatty acid salts like sodium palm kernelate to form a soap base, offers several advantages in soap formulations. Research indicates that soaps using a sodium palmitoleate-sodium palm kernelate base exhibit good hard water resistance []. Additionally, these soaps demonstrate a desirable skin moisturizing effect, leaving the skin feeling moist and smooth after use, as opposed to tight and dry [].
Q2: Are there any modifications done to improve the properties of sodium palmitoleate in soap applications?
A2: While the provided research doesn't detail specific modifications to sodium palmitoleate itself, it highlights the use of additional ingredients to enhance the soap's overall properties. For instance, one formulation incorporates a blend of sodium palmitoleate, sodium cocoate, sodium stearate, and sodium myristate alongside other surfactants to achieve rich and meticulous foam formation, improved detergency, and a milder feel on the skin []. This suggests that combining sodium palmitoleate with other fatty acid salts can be an effective strategy for optimizing soap performance.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


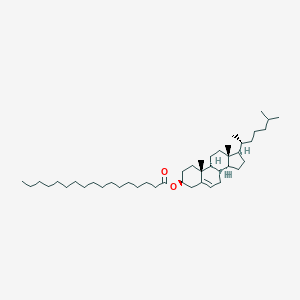
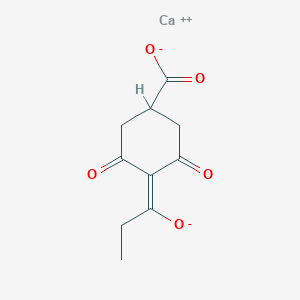
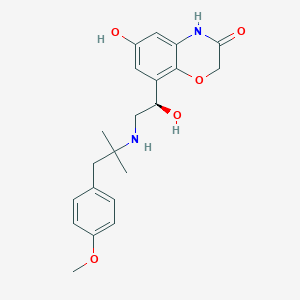
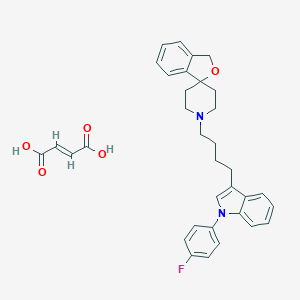
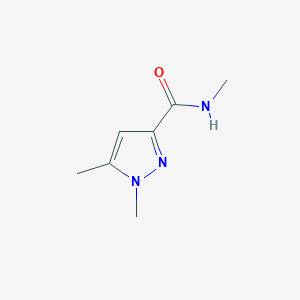
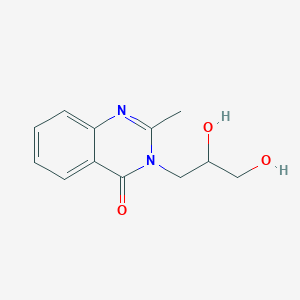
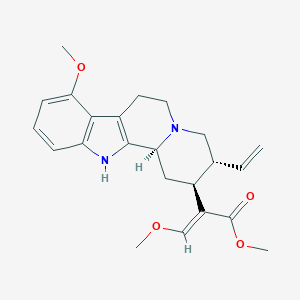
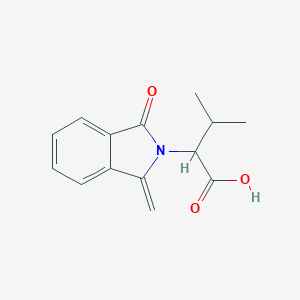
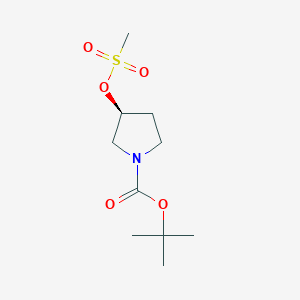

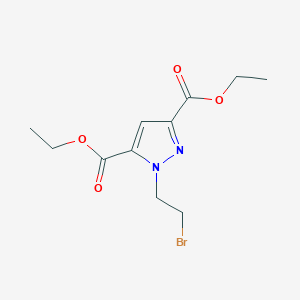


![4-amino-5-fluoro-1-[(2R,3S,5S)-3-fluoro-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B163209.png)
